N-[3-(trifluoromethyl)benzyl]benzamide
Description
N-[3-(Trifluoromethyl)benzyl]benzamide is a benzamide derivative characterized by a benzamide core linked to a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical motif in medicinal chemistry for improving drug-like properties .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)13-8-4-5-11(9-13)10-19-14(20)12-6-2-1-3-7-12/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZZCZOCLEABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(trifluoromethyl)benzyl]benzamide and related compounds:
Structural and Functional Analysis
Electronic Effects
- Trifluoromethyl (-CF₃): Present in all compounds, this group enhances electron-withdrawing effects, stabilizing the amide bond and improving resistance to enzymatic degradation .
- Methoxy (-OCH₃): In N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide, the methoxy group increases solubility via polarity while slightly reducing lipophilicity compared to the target compound .
Steric and Binding Interactions
- Amino (-NH₂): N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide introduces hydrogen-bonding capacity, which may enhance target binding in receptor-mediated pathways .
Q & A
Basic: What are the standard synthetic routes for N-[3-(trifluoromethyl)benzyl]benzamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)benzylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:
- Activation : Use of NaHCO₃ or K₂CO₃ to deprotonate the amine and activate the acyl chloride .
- Solvent Selection : Dichloromethane (DCM) or acetonitrile for optimal solubility and reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 34% to 85% depending on stoichiometry and solvent .
Critical Factors : Excess benzoyl chloride (1.2–1.5 eq) improves yield, while moisture control prevents hydrolysis of the acyl chloride .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the benzamide backbone (δ 7.3–8.1 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 335.1 for C₁₅H₁₂F₃NO) .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .
Advanced: How can researchers optimize reaction parameters to mitigate low yields in scale-up synthesis?
Answer:
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., dimerization) .
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate coupling in sluggish reactions .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps to enhance heat dissipation and reproducibility .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed benzoyl chloride) and adjust reactant ratios .
Advanced: How does the trifluoromethyl group influence the compound’s stability, and what handling protocols are critical?
Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; store at –20°C under inert gas .
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
- Mutagenicity : Ames testing indicates low mutagenic risk, but PPE (gloves, fume hood) is mandatory due to structural analogs’ toxicity .
Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
Answer:
- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves to differentiate target-specific effects from off-target interactions .
- Structural Probes : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
- Metabolite Screening : Use HPLC-MS to identify in situ degradation products that may alter activity .
Basic: What safety protocols are mandatory when handling this compound?
Answer:
- Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile intermediates (e.g., benzoyl chloride) .
- Waste Disposal : Quench excess acyl chlorides with ice-cold NaOH (1M) before disposal .
- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .
Advanced: What strategies validate the compound’s mechanism of action in biological assays?
Answer:
- SAR Studies : Modify substituents (e.g., replacing CF₃ with Cl) to correlate structure with activity .
- Gene Knockdown : Use siRNA against putative targets (e.g., HDACs) to confirm pathway involvement .
- Computational Modeling : Perform docking simulations with AutoDock Vina to predict binding affinities .
Advanced: How do solvent polarity and proticity affect recrystallization efficiency?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
